3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIQRVXNNOFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240844 | |
| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-95-1 | |
| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Iodo-2-Aminopyridines with Chloroacetaldehyde
A high-yielding route to 6-iodoimidazo[1,2-a]pyridine involves the condensation of 6-iodo-2-aminopyridine with chloroacetaldehyde in ethanol (84–91% yield). This reaction proceeds via nucleophilic attack of the aminopyridine’s endocyclic nitrogen on chloroacetaldehyde, followed by cyclodehydration (Figure 1).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 12–24 hours
Advantages :
Iodine/CuI-Mediated Double C–H Amination
An alternative method employs CuI and molecular iodine to convert 2-aminopyridines into 2-iodoimidazo[1,2-a]pyridines via double C–H amination. While this approach primarily targets position 2, modifications using directing groups or steric effects could enable iodination at position 6.
Key Parameters :
- Catalyst: CuI (10 mol%)
- Oxidant: I₂ (1.2 equiv)
- Solvent: DMF, 80°C
Limitations :
Introducing the 4-Chlorophenyl Group at Position 3
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 3-bromo-6-iodoimidazo[1,2-a]pyridine with 4-chlorophenylboronic acid offers a regioselective route. This method leverages the orthogonal reactivity of halogens at positions 3 and 6.
Representative Protocol :
- Substrate : 3-Bromo-6-iodoimidazo[1,2-a]pyridine (synthesized via bromination of 6-iodoimidazo[1,2-a]pyridine using NBS).
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃
- Solvent : Toluene/EtOH/H₂O (2:1:2)
- Yield : 65–78%.
Mechanistic Insight :
The bromine at C3 undergoes oxidative addition to Pd⁰, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond.
Three-Component Cyclization with 4-Chlorobenzaldehyde
A one-pot synthesis using 6-iodo-2-aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide under iodine catalysis forms the target compound directly. The reaction proceeds via imine formation, followed by [4+1] cycloaddition (Figure 2).
Optimized Conditions :
Advantages :
Comparative Analysis of Synthetic Routes
Key Observations :
- The chloroacetaldehyde route offers the highest yields for C6 iodination but requires subsequent functionalization at C3.
- Suzuki coupling provides excellent regiocontrol but demands pre-brominated intermediates.
- The three-component method balances simplicity and directness but suffers from moderate yields.
Challenges and Optimization Strategies
Regioselectivity in Cyclization Reactions
The electronic effects of the iodine substituent can direct electrophilic attack during cyclization. Computational studies suggest that the C3 position is more nucleophilic in 6-iodoimidazo[1,2-a]pyridines, facilitating aryl group installation.
Functional Group Compatibility
- Iodine Stability : Prolonged heating in polar solvents (e.g., DMF) may lead to partial deiodination. Using milder conditions (e.g., ethanol, ≤80°C) mitigates this.
- Boronic Acid Handling : 4-Chlorophenylboronic acid requires anhydrous conditions to prevent protodeboronation.
Recent Advances in Catalytic Systems
DBU-Catalyzed Green Synthesis
A DBU-mediated protocol in aqueous ethanol enables room-temperature cyclization of 2-aminopyridines and phenacyl bromides, though it primarily targets C2-aryl derivatives. Adapting this method for C3-functionalized compounds remains an open challenge.
Photoredox Catalysis
Emerging methods using visible-light-driven catalysis show promise for C–H functionalization at inert positions, potentially bypassing the need for pre-halogenated substrates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The chlorophenyl and iodine groups can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Synthesis of 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, typically involves various methods such as condensation reactions and iodine-mediated processes. For instance, iodine-catalyzed one-pot syntheses have been reported to yield these compounds efficiently under mild conditions, showcasing their synthetic versatility .
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound this compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .
- IC50 Values : Studies indicate that specific derivatives exhibit varying IC50 values against AChE and BChE, with some showing potent inhibition comparable to established drugs .
Antimicrobial Activity
Research has also demonstrated the antimicrobial properties of imidazo[1,2-a]pyridines. A series of derivatives were synthesized and tested against various bacterial strains, revealing significant antibacterial activity . The presence of the 4-chlorophenyl group in this compound may enhance its interaction with bacterial targets.
Neurological Disorders
Given its cholinesterase inhibitory properties, this compound holds potential for developing treatments for Alzheimer's disease and other cognitive disorders. The ability to cross the blood-brain barrier makes imidazo[1,2-a]pyridines attractive candidates for neurological therapies .
Cancer Research
The compound's structural characteristics suggest potential applications in cancer research as well. Some imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest . The halogen substitution on the phenyl ring may influence the compound's reactivity and biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications on the phenyl ring and the imidazole core can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution (e.g., Cl) | Increases potency against cholinesterases |
| Alkyl Substituents | Alters lipophilicity and may enhance CNS penetration |
| Variation in Imidazole Position | Affects binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The imidazo[1,2-a]pyridine core allows for extensive modifications at positions 2, 3, and 6. Key analogs include:
Key Observations :
- Halogen Effects : The iodine atom in the target compound may enhance lipophilicity and influence binding kinetics compared to chloro or methyl groups .
- Positional Isomerism : Fluorescence studies show that 2-(4-chlorophenyl) substitution (e.g., compound 6b in ) results in lower emission intensity compared to unsubstituted imidazo[1,2-a]pyridine, suggesting that substituent position critically impacts photophysical properties .
Pharmacological and Physicochemical Properties
Anticancer Activity
- Diazenyl Derivatives: Compounds 5–7 () with 4-chlorophenyl diazenyl groups inhibit AKT/mTOR pathways in melanoma and cervical cancer cells, suggesting that electron-withdrawing groups (e.g., Cl) enhance target engagement .
- Nitroimidazo Derivatives : 3-Nitroimidazo[1,2-a]pyridines () with sulfonylmethyl groups exhibit antileishmanial activity, though their aqueous solubility is improved via hydrophilic substituents (e.g., methoxy groups) .
Fluorescence Properties
- Low Fluorescence in 2-(4-ClPh) Derivatives : The 2-(4-chlorophenyl) substitution (e.g., 6b in ) reduces fluorescence intensity due to electron-withdrawing effects, whereas electron-donating groups (e.g., methoxy) enhance emission .
Solubility and ADME
- Aqueous Solubility : Nitroimidazo derivatives () achieve improved solubility through sulfonylmethyl or morpholine groups, whereas iodinated compounds like the target may require formulation optimization due to higher hydrophobicity .
- Metabolic Stability : Morpholine and pyrrolidine substituents (e.g., cpd S4–S5 in ) enhance metabolic stability by reducing cytochrome P450 interactions .
Biological Activity
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, notable for its potential therapeutic applications. The compound features a chlorophenyl group at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core. Its structural attributes contribute to its diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The unique dual halogen substitution in this compound enhances its reactivity. This compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | CHClI N |
| Molecular Weight | 284.55 g/mol |
| Halogen Substituents | Chlorine (Cl) and Iodine (I) |
Research indicates that this compound interacts with specific molecular targets, primarily enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit the activity of various kinases and may modulate signaling pathways crucial for cell proliferation and survival.
Target Interactions
- VEGFR2 Receptors : The compound has been identified as a potential inhibitor of VEGFR2 receptors, which play a critical role in tumor growth and angiogenesis .
- Rab Geranylgeranyl Transferase (RGGT) : Inhibition studies have demonstrated that certain analogs can disrupt RGGT activity, affecting prenylation processes in cancer cells .
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study using the HeLa cervical carcinoma cell line reported significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell viability .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of halogen substituents is believed to enhance its efficacy against bacterial strains .
Case Studies
- Cytotoxicity Assay in HeLa Cells : A series of experiments were conducted to determine the IC₅₀ values of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, with some showing IC₅₀ values below 150 μM .
- Inhibition of Angiogenesis : In vitro studies demonstrated that treatment with this compound resulted in reduced endothelial cell proliferation and migration, suggesting its potential as an anti-angiogenic agent .
Comparative Analysis with Related Compounds
To further understand the biological implications of this compound, a comparison with related compounds was performed:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-6-bromoimidazo[1,2-a]pyridine | Bromine instead of iodine | Moderate anticancer activity |
| 3-(4-Methylphenyl)-6-iodoimidazo[1,2-a]pyridine | Methyl group instead of chlorine | Lower antimicrobial efficacy |
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine?
The synthesis typically involves multi-step reactions, including:
- Vilsmeier-Haack formylation : A chloroform/DMF/POCl₃ system is used to introduce aldehyde groups to the imidazo[1,2-a]pyridine core, followed by iodination at the 6-position .
- Cyclocondensation : Reacting 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., using chloroform or toluene as solvents) to form the imidazo[1,2-a]pyridine scaffold .
- Functionalization : Electrophilic substitution (e.g., iodination) at specific positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .
Q. How can researchers purify and characterize this compound?
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water are standard methods .
- Characterization :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing aromatic protons at 6-iodo vs. 4-chlorophenyl positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
Q. What analytical techniques are critical for assessing its stability under experimental conditions?
- HPLC : Monitor degradation products under varying pH, temperature, or light exposure.
- Thermogravimetric analysis (TGA) : Assess thermal stability .
- UV-Vis spectroscopy : Track photodegradation in solution (e.g., in DMSO or methanol) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Factorial design of experiments (DoE) : Use a 2³ factorial matrix to evaluate variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (8–24 hours). Statistical analysis identifies significant factors .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) often enhance iodination efficiency compared to non-polar solvents .
- Catalyst selection : Copper(I) iodide or palladium catalysts improve regioselectivity in cross-coupling steps .
Q. What mechanistic insights explain competing side reactions during synthesis?
- Iodination vs. chlorination : Competing electrophilic substitution at the 6-position can occur if residual chlorine sources (e.g., POCl₃) are present. Kinetic studies (e.g., quenching reactions at intervals) help identify intermediates .
- Byproduct formation : Over-oxidation during formylation (e.g., using excess POCl₃) may produce carboxylic acid derivatives. Reducing agent selection (e.g., NaBH₄ vs. LiAlH₄) can mitigate this .
Q. How can computational methods aid in predicting this compound’s reactivity or biological activity?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against target proteins (e.g., kinases) to hypothesize binding modes, leveraging structural analogs from imidazo[1,2-a]pyridine drug candidates .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing iodine with bromine) and test in vitro against control cell lines .
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in MTT assays) and adjust for variables like solvent (DMSO concentration ≤0.1%) or cell passage number .
Methodological Guidance
Q. How should researchers design experiments to study this compound’s pharmacokinetic properties?
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates in liver microsomes to assess metabolic interactions .
- In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration .
Q. What statistical approaches validate reproducibility in synthetic protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
